molecular formula C18H17N3O2S B2975722 (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide CAS No. 1281686-75-6

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2975722
CAS No.: 1281686-75-6
M. Wt: 339.41
InChI Key: NOYMEXKFPVBURG-UHFFFAOYSA-N
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Description

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and various functional groups to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and sulfonamide groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The phenylethenesulfonamide group may interact with biological membranes or proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is unique due to its combination of an imidazole ring and a phenylethenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,13-10-16-6-2-1-3-7-16)20-14-17-8-4-5-9-18(17)21-12-11-19-15-21/h1-13,15,20H,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMEXKFPVBURG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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